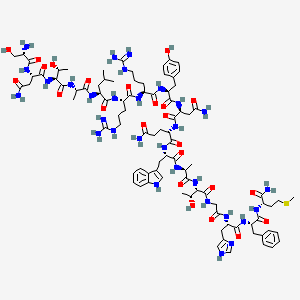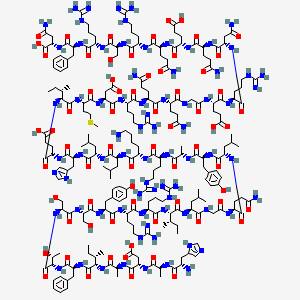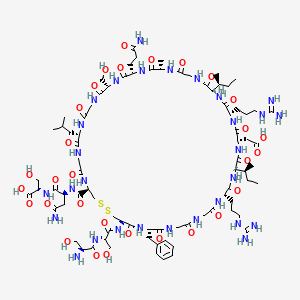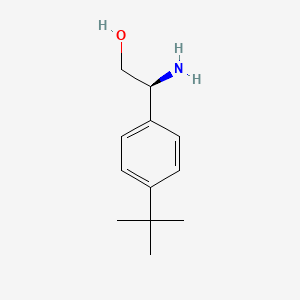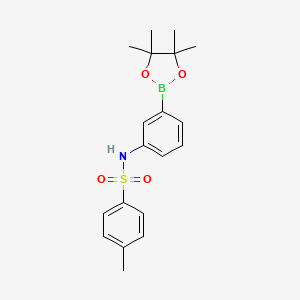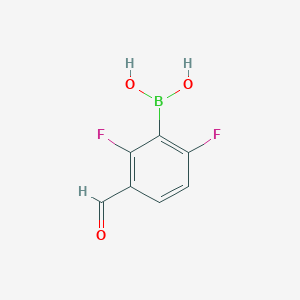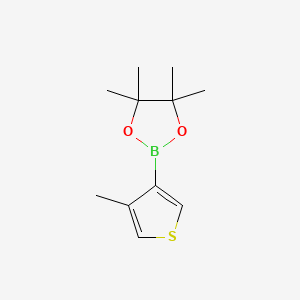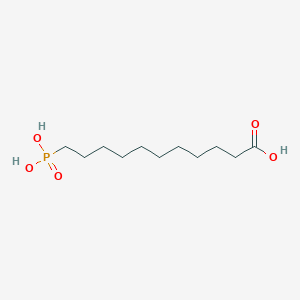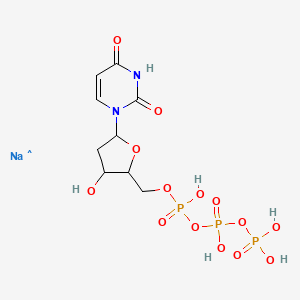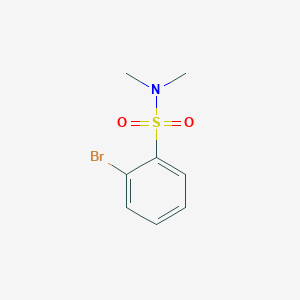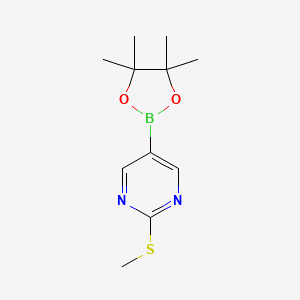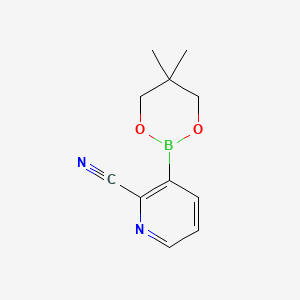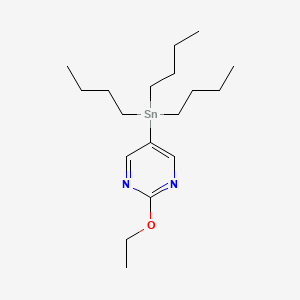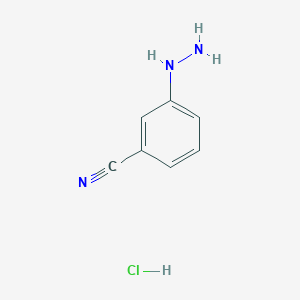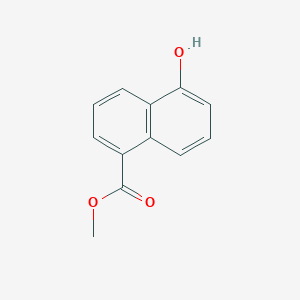
Methyl-5-Hydroxy-1-Naphthoat
Übersicht
Beschreibung
Methyl 5-hydroxy-1-naphthoate is an organic compound with the chemical formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the 5th position and a methyl ester group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
Methyl 5-hydroxy-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Methyl 5-hydroxy-1-naphthoate is a compound that primarily targets a cytochrome P-450 (heme-thiolate) protein . This protein is involved in the synthesis of neocarzinostatin in the bacterium Streptomyces carzinostaticus .
Mode of Action
The interaction of Methyl 5-hydroxy-1-naphthoate with its target results in the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate . This reaction yields 2,7-dihydroxy-5-methyl-1-naphthoate .
Biochemical Pathways
The biochemical pathway affected by Methyl 5-hydroxy-1-naphthoate involves the conversion of 2-hydroxy-5-methyl-1-naphthoate to 2,7-dihydroxy-5-methyl-1-naphthoate . This reaction is catalyzed by the cytochrome P-450 protein and involves the incorporation of one atom of oxygen into the other donor .
Result of Action
Its role in the synthesis of neocarzinostatin suggests that it may have a role in the production of this antibiotic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-hydroxy-1-naphthoate. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the pH of the environment can affect the species of the compound that is present .
Biochemische Analyse
Biochemical Properties
Methyl 5-hydroxy-1-naphthoate is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin . It is known to interact with a cytochrome P450 protein involved in this biosynthesis . The compound undergoes hydroxylation at the C-7 position to yield 2,7-dihydroxy-5-methyl-1-naphthoate .
Cellular Effects
In cellular contexts, Methyl 5-hydroxy-1-naphthoate has been observed to have significant effects on macrophages. Specifically, it has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . This includes the suppression of the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-hydroxy-1-naphthoate involves the suppression of key signaling pathways. It has been found to inhibit LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Additionally, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS were decreased by Methyl 5-hydroxy-1-naphthoate .
Metabolic Pathways
Methyl 5-hydroxy-1-naphthoate is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 5-hydroxy-1-naphthoate often involves a one-pot synthesis method. This method includes the sequential addition of reactants and oxidation reactions, which are carried out under controlled conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted naphthoates.
Vergleich Mit ähnlichen Verbindungen
- 2-hydroxy-5-methyl-1-naphthoate
- 2-hydroxy-5-methyl-1-naphthoic acid
- Methyl 1-hydroxy-2-naphthoate
Comparison: Methyl 5-hydroxy-1-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 5-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWWZATUWESQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597990 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91307-40-3 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


